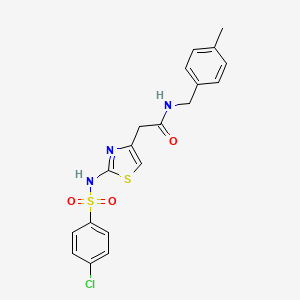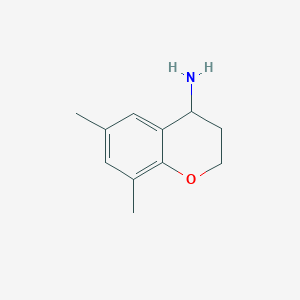![molecular formula C12H14ClN3O B2600776 N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride CAS No. 1173527-90-6](/img/structure/B2600776.png)
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C12H13N3O·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of 5-methyl-2-phenyl-4H-imidazole with hydroxylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
科学的研究の応用
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, which serves as the core structure for many derivatives.
Hydroxylamine: A related compound with similar reactivity but different applications.
Phenylimidazole: Another derivative with a phenyl group attached to the imidazole ring.
Uniqueness
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
IUPAC Name |
(NE)-N-[1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H/b15-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJNWLANWDENP-NSPIFIKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)/C(=N/O)/C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2600697.png)
![2-oxo-N-thiophen-2-yl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2600698.png)
![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)




![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)

![N-(3-fluorophenyl)-3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2600714.png)

